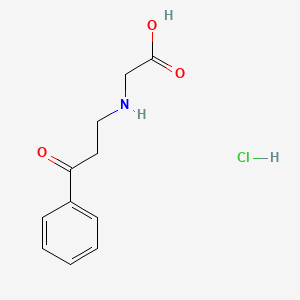

3-Phenylpropionylglycine

Description

found in urine of patients suffering from medium-chain acyl-CoA dehydrogenase deficiency; RN refers to HCl

Structure

3D Structure

Properties

CAS No. |

20989-69-9 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

2-[(3-oxo-3-phenylpropyl)amino]acetic acid |

InChI |

InChI=1S/C11H13NO3/c13-10(6-7-12-8-11(14)15)9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,14,15) |

InChI Key |

XHSURMJJKAFELI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCNCC(=O)O |

physical_description |

Solid |

Synonyms |

3-phenylpropionylglycine |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Gut Microbial Biosynthesis of 3-Phenylpropionylglycine: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of 3-phenylpropionylglycine (3-PPG), a gut microbiota-derived metabolite, for an audience of researchers, scientists, and drug development professionals. 3-PPG is the glycine (B1666218) conjugate of 3-phenylpropionic acid (PPA), a product of anaerobic bacterial metabolism of phenylalanine in the gut. This document details the enzymatic pathways within the gut microbiota that lead to the formation of PPA and the subsequent host-mediated conjugation to 3-PPG. Quantitative data on PPA and 3-PPG production are summarized, and detailed experimental protocols for key assays are provided. Furthermore, this guide includes visualizations of the biosynthetic and signaling pathways to facilitate a comprehensive understanding of this metabolite's journey from microbial synthesis to its potential influence on host physiology.

Introduction

The gut microbiota plays a pivotal role in human health and disease, in large part through the production of a diverse array of metabolites. These small molecules can interact with host cells and influence various physiological processes. One such class of metabolites is derived from the microbial fermentation of aromatic amino acids. This compound (3-PPG) is a glycine conjugate of 3-phenylpropionic acid (PPA), which is produced by gut bacteria from the breakdown of dietary phenylalanine[1][2]. PPA itself has been shown to have various biological activities, and its glycine conjugate, 3-PPG, is considered a diagnostic marker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency[1][3]. This guide will provide a detailed overview of the biosynthesis of 3-PPG, focusing on the microbial pathways and the key bacterial players involved.

Biosynthesis of 3-Phenylpropionic Acid (PPA) in Gut Microbiota

The formation of PPA is the initial and crucial step in the biosynthesis of 3-PPG and is carried out by anaerobic bacteria in the gut. The primary precursor for PPA is the essential amino acid L-phenylalanine, which is derived from dietary protein.

Key Bacterial Species Involved in PPA Production

Several bacterial species residing in the human gut have been identified as producers of PPA. These include:

-

Clostridium species: Clostridium sporogenes is a well-characterized producer of PPA[4][5]. Other clostridial species may also contribute to PPA production.

-

Peptostreptococcus anaerobius [5]

-

Bifidobacterium breve [7]

-

Escherichia coli (specific strains) [7]

-

Lactobacillus species [8]

The Reductive Pathway of Phenylalanine to PPA

The conversion of L-phenylalanine to PPA in gut bacteria like Clostridium sporogenes occurs through a reductive pathway. The key enzymatic steps are outlined below.

Caption: Reductive pathway of L-phenylalanine to 3-Phenylpropionic Acid (PPA) in gut microbiota.

Host-Mediated Conjugation of PPA to 3-PPG

Once PPA is produced by the gut microbiota, it is absorbed into the bloodstream and transported to the liver. In the liver, PPA undergoes conjugation with glycine to form 3-PPG. This reaction is catalyzed by the enzyme glycine N-acyltransferase.

Caption: Host-mediated conjugation of PPA with glycine to form 3-PPG in the liver.

Quantitative Data on PPA and 3-PPG Production

The production of PPA by gut bacteria can be influenced by various factors, including diet and the composition of the gut microbiota. The following table summarizes quantitative data on PPA production by different bacterial species.

| Bacterial Species | Substrate | PPA Concentration (µM) | Reference |

| Clostridium sporogenes | L-Phenylalanine | Not specified, but robust production observed | [5] |

| Clostridium sporogenes | Elderberry extract | Significantly increased from baseline | [4] |

| Bacteroides fragilis | Elderberry extract | No significant production | [4] |

| Peptostreptococcus anaerobius | Aromatic amino acids | Detected | [5] |

| Clostridium cadaveris | Aromatic amino acids | Detected | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 3-PPG biosynthesis.

Anaerobic Culture of PPA-Producing Bacteria

Objective: To culture anaerobic gut bacteria for the analysis of PPA production.

Materials:

-

Anaerobic chamber (e.g., Coy Laboratory Products)

-

Pre-reduced anaerobic culture medium (e.g., Reinforced Clostridial Medium, RCM)

-

Bacterial strains of interest (e.g., Clostridium sporogenes ATCC 15579)

-

Sterile culture tubes and flasks

-

Gas mixture for anaerobic chamber (e.g., 85% N₂, 10% H₂, 5% CO₂)

Protocol:

-

Prepare and sterilize the desired culture medium according to the manufacturer's instructions.

-

Place the sterile medium inside the anaerobic chamber at least 24 hours prior to use to ensure it is fully reduced.

-

Inoculate the pre-reduced medium with a single colony or a liquid starter culture of the bacterial strain of interest.

-

Incubate the cultures at 37°C under anaerobic conditions for the desired period (e.g., 24-48 hours).

-

At the end of the incubation period, collect the culture supernatant by centrifugation (e.g., 10,000 x g for 10 minutes) for subsequent analysis of PPA.

Quantification of PPA and 3-PPG by LC-MS/MS

Objective: To quantify the concentrations of PPA and 3-PPG in bacterial culture supernatants or biological samples.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reverse-phase HPLC column

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: 0.1% formic acid in acetonitrile

-

Analytical standards for PPA and 3-PPG

-

Internal standard (e.g., deuterated PPA)

-

Sample preparation reagents (e.g., methanol (B129727) for protein precipitation)

Protocol:

-

Sample Preparation:

-

For bacterial culture supernatants, centrifuge to remove bacterial cells.

-

For biological samples (e.g., serum, urine), perform a protein precipitation step by adding 3 volumes of ice-cold methanol, vortexing, and centrifuging to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and dry it down under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the C18 column.

-

Elute the analytes using a gradient of mobile phase B.

-

Detect and quantify PPA and 3-PPG using the mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each analyte and the internal standard.

-

-

Data Analysis:

-

Construct a standard curve using the analytical standards.

-

Calculate the concentration of PPA and 3-PPG in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

-

Signaling Pathways and Biological Activities

While the direct signaling pathways of 3-PPG are still under investigation, the precursor molecule, PPA, has been shown to exert biological effects. For instance, PPA can activate hepatic AMP-activated protein kinase α (AMPKα), which plays a role in regulating lipid metabolism[4]. It is plausible that 3-PPG may serve as a circulating reservoir for PPA or have its own distinct biological activities. Further research is needed to elucidate the specific molecular targets and signaling cascades of 3-PPG.

Caption: Potential signaling pathway of 3-Phenylpropionic Acid (PPA) in host cells.

Conclusion

The biosynthesis of this compound is a multi-step process that highlights the intricate metabolic interplay between the gut microbiota and the host. Understanding the microbial pathways responsible for PPA production and the subsequent host-mediated conjugation is crucial for elucidating the biological roles of this metabolite. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the significance of 3-PPG in health and disease, and to explore its potential as a biomarker or therapeutic target. Future research should focus on identifying a broader range of PPA-producing bacteria, quantifying their in vivo production rates, and characterizing the specific signaling pathways and physiological effects of 3-PPG.

References

- 1. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Limitations of this compound in early screening for medium-chain acyl-coenzyme A dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gut microbiota-derived 3-phenylpropionic acid promotes intestinal epithelial barrier function via AhR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. portlandpress.com [portlandpress.com]

The Role of 3-Phenylpropionylglycine in Host-Microbe Co-metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-Phenylpropionylglycine (3-PPG), a key metabolite in host-microbe co-metabolism. 3-PPG is formed through the microbial fermentation of dietary phenylalanine into 3-phenylpropionic acid (PPA), followed by host-mediated glycine (B1666218) conjugation. This document details the metabolic pathways, physiological significance, and analytical methodologies related to 3-PPG. It particularly focuses on its role as a biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and its emerging role in metabolic regulation, specifically its anti-adipogenic properties mediated through the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. This guide consolidates quantitative data, experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for researchers in metabolic diseases, microbiology, and pharmacology.

Introduction

The intricate interplay between the host and its gut microbiota gives rise to a vast array of metabolites that significantly influence human health and disease. Among these, this compound (3-PPG) has emerged as a molecule of interest due to its unique origin in host-microbe co-metabolism and its association with key metabolic pathways. 3-PPG is an acyl glycine, a class of compounds that are typically minor metabolites of fatty acids.[1] However, its precursor, 3-phenylpropionic acid (PPA), is a product of anaerobic bacterial metabolism in the gut, primarily from the amino acid phenylalanine.[2][3] The subsequent conjugation of PPA with glycine occurs within the host's mitochondria.[4]

Elevated urinary levels of 3-PPG are a well-established diagnostic marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common inborn error of fatty acid metabolism.[2][5] More recently, research has begun to uncover the broader physiological roles of 3-PPG, particularly its potential as an anti-adipogenic agent.[6] Studies have shown that 3-PPG can suppress lipid accumulation in adipocytes by down-regulating lipogenic genes and influencing the PPAR signaling pathway.[6] This positions 3-PPG as a potential therapeutic target for obesity and related metabolic disorders.

This technical guide aims to provide a comprehensive overview of the current knowledge on 3-PPG, with a focus on its role in host-microbe co-metabolism. We will delve into its metabolic pathway, present quantitative data on its levels in health and disease, provide detailed experimental protocols for its study, and visualize the key signaling pathways in which it is involved.

Data Presentation

This section summarizes the available quantitative data on 3-PPG levels in human urine, providing a clear comparison between healthy individuals and patients with MCAD deficiency.

Table 1: Urinary Concentrations of this compound (3-PPG)

| Population | Condition | Sample Type | 3-PPG Concentration | Reference |

| Healthy Controls | Normal | Urine | < 2.00 mg/g Creatinine | [7] |

| Healthy Controls | Normal | Urine | Undetectable to trace amounts | [5] |

| Patients | MCAD Deficiency (Acute Phase) | Urine | Significantly increased | [5] |

| Patients | MCAD Deficiency (Asymptomatic) | Urine | Significantly increased | [5] |

Metabolic Pathway of this compound

The formation of 3-PPG is a multi-step process that involves both the gut microbiota and host enzymes.

Step 1: Microbial Production of 3-Phenylpropionic Acid (PPA)

Anaerobic bacteria residing in the colon, such as Clostridium species, metabolize dietary phenylalanine to PPA.[2][3] This conversion is a key step that initiates the co-metabolic pathway.

Step 2: Host Activation of PPA

PPA is absorbed from the gut into the host's circulation and transported to the liver and other tissues. Within the mitochondria, PPA is activated to its coenzyme A (CoA) thioester, 3-phenylpropionyl-CoA, by an acyl-CoA synthetase.

Step 3: Host Conjugation with Glycine

The final step is the conjugation of 3-phenylpropionyl-CoA with the amino acid glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase , resulting in the formation of 3-PPG and the release of CoA.[4][8]

Step 4: Dehydrogenation by MCAD

In individuals with normal metabolic function, 3-phenylpropionyl-CoA can be further metabolized through dehydrogenation by the enzyme medium-chain acyl-CoA dehydrogenase (MCAD) .[5] A deficiency in MCAD leads to the accumulation of 3-phenylpropionyl-CoA, which is then shunted towards glycine conjugation, resulting in elevated levels of 3-PPG in urine.[5]

Visualization of the Metabolic Pathway

Caption: Metabolic pathway of this compound (3-PPG).

Physiological Role and Signaling Pathways

Recent research has highlighted the role of 3-PPG in regulating adipogenesis, the process of fat cell development.

Anti-Adipogenic Effects of 3-PPG

Studies utilizing the 3T3-L1 preadipocyte cell line have demonstrated that 3-PPG can suppress the differentiation of these cells into mature adipocytes.[6] This effect is attributed to the downregulation of key lipogenic genes.[6]

Involvement in the PPAR Signaling Pathway

The anti-adipogenic effects of 3-PPG appear to be mediated through the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway .[6] Specifically, 3-PPG has been shown to downregulate the expression of PPARγ, a master regulator of adipogenesis.[6] Furthermore, protein-protein association network analysis has suggested that adiponectin , an adipokine that plays a crucial role in glucose regulation and fatty acid oxidation, is a hub gene in the network of genes differentially expressed in response to 3-PPG treatment.[6] This suggests that 3-PPG may exert its effects by inhibiting the adiponectin-PPAR pathway.[6]

Visualization of the Signaling Pathway

Caption: Proposed signaling pathway for the anti-adipogenic effect of 3-PPG.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 3-PPG.

Quantification of this compound in Urine by LC-MS/MS

This protocol is based on stable-isotope dilution gas chromatography/mass spectrometry methods.[5]

Sample Preparation:

-

To 1 mL of urine, add an internal standard (e.g., deuterated 3-PPG).

-

Acidify the sample with HCl.

-

Extract the acylglycines with ethyl acetate.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Derivatize the residue to form a volatile ester (e.g., using diazomethane).

LC-MS/MS Analysis:

-

Column: A suitable C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

-

Mass Spectrometry: Operate in selected ion monitoring (SIM) mode to detect the specific mass-to-charge ratios of the derivatized 3-PPG and the internal standard.

Data Analysis:

-

Quantify the amount of 3-PPG in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

3T3-L1 Preadipocyte Differentiation and Oil Red O Staining

This protocol is a standard method for inducing and assessing adipogenesis in vitro.

Differentiation Protocol:

-

Culture 3T3-L1 preadipocytes to confluence in DMEM with 10% fetal bovine serum.

-

Two days post-confluence (Day 0), induce differentiation by changing the medium to DMEM with 10% FBS supplemented with a differentiation cocktail (e.g., 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).

-

On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days.

-

Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed between Day 8 and Day 12.

Oil Red O Staining:

-

Wash the differentiated cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin in PBS for at least 1 hour.

-

Wash the cells with water and then with 60% isopropanol.

-

Stain the cells with a freshly prepared and filtered Oil Red O solution (0.21% in 60% isopropanol) for 10 minutes.

-

Wash the cells extensively with water.

-

Visualize the stained lipid droplets (red) under a microscope.

Quantification of Lipid Accumulation:

-

After staining, elute the Oil Red O from the cells with 100% isopropanol.

-

Measure the absorbance of the eluate at 510 nm.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay

This assay measures the activity of MCAD using 3-phenylpropionyl-CoA as a substrate.

Assay Principle: The assay measures the reduction of an electron acceptor (e.g., ferricenium hexafluorophosphate) coupled to the dehydrogenation of 3-phenylpropionyl-CoA by MCAD.

Protocol:

-

Prepare a reaction mixture containing buffer (e.g., potassium phosphate), the electron acceptor, and the cell or tissue lysate containing MCAD.

-

Initiate the reaction by adding 3-phenylpropionyl-CoA.

-

Monitor the change in absorbance of the electron acceptor at a specific wavelength over time.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor.

Glycine N-Acyltransferase Activity Assay

This assay measures the activity of glycine N-acyltransferase, the enzyme responsible for the final step in 3-PPG synthesis. This protocol is adapted from assays using other acyl-CoA substrates.[1][9]

Assay Principle: The assay can be performed using a radiolabeled substrate or by measuring the release of Coenzyme A. A common method involves a colorimetric assay that measures the free thiol group of CoA released during the reaction using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Protocol (Colorimetric):

-

Prepare a reaction mixture containing buffer (e.g., Tris-HCl), glycine, DTNB, and the enzyme source (e.g., mitochondrial extract).

-

Initiate the reaction by adding 3-phenylpropionyl-CoA.

-

Monitor the increase in absorbance at 412 nm due to the formation of the yellow product from the reaction of CoA with DTNB.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the product.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the role of 3-PPG in adipogenesis.

Caption: Experimental workflow for studying the effect of 3-PPG on adipogenesis.

Conclusion and Future Directions

This compound is a significant metabolite at the crossroads of host and microbial metabolism. Its established role as a biomarker for MCAD deficiency is now complemented by emerging evidence of its involvement in the regulation of adipogenesis. The anti-adipogenic effects of 3-PPG, likely mediated through the inhibition of the adiponectin-PPARγ signaling pathway, present a promising avenue for the development of novel therapeutics for obesity and related metabolic disorders.

Future research should focus on several key areas:

-

Elucidating the precise molecular mechanisms by which 3-PPG interacts with and modulates the adiponectin-PPARγ pathway.

-

Conducting in vivo studies to validate the anti-adipogenic effects of 3-PPG observed in cell culture models.

-

Investigating the broader physiological effects of 3-PPG on other metabolic processes and tissues.

-

Exploring the therapeutic potential of modulating 3-PPG levels, either through dietary interventions targeting the gut microbiota or through direct administration, for the management of metabolic diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the multifaceted role of this compound in health and disease. The continued investigation of this fascinating co-metabolite holds great promise for advancing our understanding of host-microbe interactions and for the development of innovative therapeutic strategies.

References

- 1. A radiochemical assay for glycine N-acyltransferase activity. Some properties of the enzyme in rat and rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. When do gut flora in the newborn produce 3-phenylpropionic acid? Implications for early diagnosis of medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Limitations of this compound in early screening for medium-chain acyl-coenzyme A dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Phenylpropionylglycine (HMDB0000860) [hmdb.ca]

- 5. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Leptin and adiponectin synthesis and secretion in mature 3T3-L1 adipocytes are differentially down-regulated by arsenic and palmitic acid exposure throughout different stages of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-(3-Phenylpropionyl)glycine | TargetMol [targetmol.com]

- 9. mdpi.com [mdpi.com]

3-Phenylpropionylglycine and its Link to Medium-Chain Acyl-CoA Dehydrogenase Deficiency

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive inborn error of metabolism that impairs mitochondrial fatty acid β-oxidation.[1][2] Caused by mutations in the ACADM gene, this disorder prevents the body from effectively converting medium-chain fatty acids (6-12 carbons long) into energy, particularly during periods of fasting or metabolic stress.[2][3] The enzymatic block leads to an accumulation of medium-chain fatty acids and their metabolites, resulting in clinical manifestations such as hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, seizures, brain damage, coma, and sudden death.[2][4] One of the key biomarkers used in the diagnosis of MCAD deficiency is the elevated urinary excretion of 3-Phenylpropionylglycine (PPG), a metabolite whose origin and pathway of formation are intricately linked to both host and microbial metabolism.[5][6]

The Biochemical Link: Pathophysiology of this compound Accumulation

This compound is a glycine (B1666218) conjugate of 3-phenylpropionic acid (PPA).[5] The formation and subsequent accumulation of PPG in MCAD deficiency is a multi-step process involving the gut microbiome and host metabolic pathways.

-

Gut Microbiota and PPA Production : The precursor, 3-phenylpropionic acid, is not of endogenous human origin. It is a product of anaerobic bacterial metabolism in the intestine, where gut flora, such as Clostridium sporogenes, convert the essential amino acid phenylalanine into PPA.[7][8][9]

-

Absorption and Activation : PPA is absorbed from the gut into the portal circulation and transported to the liver and other tissues. Inside the mitochondria, it is activated to its coenzyme A (CoA) thioester, 3-phenylpropionyl-CoA.[10]

-

The MCAD Enzymatic Step : Under normal physiological conditions, 3-phenylpropionyl-CoA is a substrate for the MCAD enzyme, which dehydrogenates it to trans-cinnamoyl-CoA as part of a minor metabolic pathway.[10]

-

Metabolic Block and Diversion : In individuals with MCAD deficiency, the dysfunctional or absent MCAD enzyme cannot efficiently catalyze the dehydrogenation of 3-phenylpropionyl-CoA.[10] This leads to the accumulation of 3-phenylpropionyl-CoA within the mitochondria.

-

Detoxification via Glycine Conjugation : The accumulating 3-phenylpropionyl-CoA is shunted into an alternative detoxification pathway. The mitochondrial enzyme glycine N-acyltransferase catalyzes the conjugation of 3-phenylpropionyl-CoA with glycine, forming this compound.

-

Urinary Excretion : PPG is a water-soluble compound that is readily excreted in the urine. Its elevated concentration in the urine of MCAD-deficient patients serves as a highly specific diagnostic marker.[4][11]

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 3. revvity.com [revvity.com]

- 4. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound | Rupa Health [rupahealth.com]

- 6. This compound - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. Limitations of this compound in early screening for medium-chain acyl-coenzyme A dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. When do gut flora in the newborn produce 3-phenylpropionic acid? Implications for early diagnosis of medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Phenylpropionylglycine and the Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropionylglycine (PPG) is a glycine (B1666218) conjugate of 3-phenylpropionic acid (PPA), a metabolite produced by gut microbiota. Emerging research has identified PPG as a modulator of adipocyte differentiation and lipid metabolism. This technical guide provides an in-depth analysis of the current understanding of this compound's involvement with the peroxisome proliferator-activated receptor (PPAR) signaling pathway, a critical regulator of cellular energy homeostasis. Evidence suggests that, unlike many compounds that activate PPARs, PPG acts as an inhibitor of this pathway, presenting a novel avenue for research into metabolic disorders.

Mechanism of Action: Inhibition of the Adiponectin-PPAR Signaling Axis

Current research indicates that this compound mitigates the differentiation of preadipocytes into mature adipocytes by suppressing the adiponectin-PPAR signaling pathway[1][2]. Transcriptomic analysis of 3T3-L1 cells treated with PPG revealed a significant downregulation of gene sets related to adipogenesis and metabolism, with the PPAR signaling pathway being highly associated with these changes[1].

The proposed mechanism involves the modulation of adiponectin, a key adipokine. Protein-protein association network analysis identified adiponectin as a central hub in the network of genes that are differentially expressed in response to PPG treatment[1]. By inhibiting this pathway, PPG leads to the downregulation of key lipogenic genes, such as Acetyl CoA Carboxylase 1 (Acc1) and Fatty Acid Synthase (Fasn), which are critical for lipid droplet accumulation in adipocytes[1]. This inhibitory action on adipogenesis makes PPG a subject of interest for its potential anti-obesity effects[1][2].

Data Presentation

The following tables summarize the key quantitative findings on the effects of this compound on adipogenesis and PPAR signaling, as indicated by the available literature.

Table 1: Effect of this compound on Adipocyte Differentiation

| Cell Line | Treatment | Concentration | Outcome | Quantitative Measurement | Reference |

|---|---|---|---|---|---|

| 3T3-L1 | This compound | Data not available | Suppression of lipid droplet accumulation | Data not available from abstract | [1] |

| 3T3-L1 | Cinnamoylglycine | Data not available | Little to no effect on lipid accumulation | Data not available from abstract | [1] |

| 3T3-L1 | Hippuric Acid | Data not available | Little to no effect on lipid accumulation | Data not available from abstract |[1] |

Table 2: Gene Expression Changes in 3T3-L1 Cells Treated with this compound

| Gene | Method | Fold Change | p-value | Reference |

|---|---|---|---|---|

| Adipogenesis-related gene sets | RNA-Sequencing | Downregulated | Data not available | [1] |

| Metabolism-related gene sets | RNA-Sequencing | Downregulated | Data not available | [1] |

| Acetyl CoA Carboxylase 1 (Acc1) | qPCR/RNA-Seq | Downregulated | Data not available | [1] |

| Fatty Acid Synthase (Fasn) | qPCR/RNA-Seq | Downregulated | Data not available | [1] |

| Adiponectin | qPCR/RNA-Seq | Data not available | Data not available | [1] |

| PPARγ | qPCR/RNA-Seq | Data not available | Data not available |[1] |

Note: Specific quantitative data such as treatment concentrations, fold changes, and statistical significance were not available in the reviewed abstracts. Access to the full-text publication is required for these details.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound's effect on the PPAR signaling pathway.

3T3-L1 Preadipocyte Culture and Differentiation

This protocol describes the standard method for inducing the differentiation of 3T3-L1 preadipocytes into mature, lipid-accumulating adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Bovine Calf Serum (BCS)

-

Fetal Bovine Serum (FBS)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone

-

Insulin

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Culture plates (e.g., 6-well or 12-well)

Procedure:

-

Cell Seeding: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin. Seed cells in appropriate culture plates and grow to confluence.

-

Post-Confluence Arrest: Maintain the confluent cells for an additional 48 hours to ensure growth arrest.

-

Differentiation Induction (Day 0): Replace the medium with a differentiation cocktail consisting of DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1.5 µg/mL insulin. This is also the point at which this compound or a vehicle control would be added.

-

Insulin Treatment (Day 2): After 48 hours, replace the induction medium with DMEM containing 10% FBS and 1.5 µg/mL insulin (and the test compound).

-

Maintenance (Day 5 onwards): After another 72 hours, switch to DMEM with 10% FBS. Replace the medium every 2-3 days until the cells are fully differentiated (typically between days 8 and 10), characterized by the accumulation of lipid droplets.

Oil Red O Staining for Lipid Accumulation

This method is used to visualize and quantify the lipid content in differentiated adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes in culture plates

-

10% Formalin solution

-

Oil Red O powder

-

Isopropanol (B130326) (100% and 60%)

-

Distilled water

Procedure:

-

Fixation: Wash the differentiated adipocytes with PBS and fix with 10% formalin for at least 1 hour.

-

Washing: Remove the formalin and wash the cells three times with distilled water.

-

Dehydration: Add 60% isopropanol to the cells and incubate for 5 minutes.

-

Staining: Prepare the Oil Red O working solution by mixing 3 parts of a stock solution (0.5g Oil Red O in 100 mL isopropanol) with 2 parts distilled water and filtering. Remove the isopropanol from the cells and add the Oil Red O working solution for 10-15 minutes.

-

Final Washes: Remove the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed.

-

Visualization and Quantification: Visualize the stained lipid droplets using a microscope. For quantification, elute the stain from the cells using 100% isopropanol and measure the absorbance at approximately 510 nm using a spectrophotometer.

RNA Isolation and Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps to quantify the expression of specific PPAR target genes.

Procedure:

-

RNA Extraction: Lyse the cells from control and PPG-treated groups using a suitable lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).

-

qPCR: Perform real-time PCR using a qPCR instrument, SYBR Green or TaqMan probe-based chemistry, and primers specific for the target genes (Acc1, Fasn, Adipoq, Pparg) and a stable housekeeping gene (e.g., Gapdh, Actb).

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene.

Transcriptome Analysis via RNA-Sequencing

This provides a global view of the changes in gene expression in response to PPG treatment.

Procedure:

-

Sample Preparation: Extract high-quality total RNA from control and PPG-treated differentiated 3T3-L1 cells as described for qPCR.

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA samples.

-

Fragment the remaining RNA.

-

Synthesize first and second-strand cDNA.

-

Perform end-repair, A-tailing, and adapter ligation.

-

Amplify the library via PCR.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome (e.g., mouse mm10).

-

Quantify gene expression levels.

-

Identify differentially expressed genes (DEGs) between the PPG-treated and control groups.

-

Perform pathway and gene ontology (GO) enrichment analysis on the DEGs to identify significantly affected biological pathways, such as the PPAR signaling pathway.

-

Conclusion and Future Directions

The available evidence strongly suggests that the gut microbiota-derived metabolite, this compound, plays an inhibitory role in the adiponectin-PPAR signaling pathway, thereby reducing adipogenesis. This positions PPG as an interesting molecule for further investigation in the context of metabolic diseases.

However, significant gaps in our understanding remain. Future research should focus on:

-

Quantitative Analysis: Determining the precise dose-response relationship of PPG's inhibitory effects on PPAR target gene expression and adipocyte differentiation.

-

Binding Studies: Investigating whether PPG or a potential metabolite directly interacts with PPARγ or if its effects are solely mediated through the upstream regulation of adiponectin.

-

In Vivo Studies: Validating the anti-adipogenic effects of PPG in animal models of obesity and metabolic syndrome.

-

Mechanism of Adiponectin Regulation: Elucidating the specific molecular mechanisms by which PPG suppresses adiponectin expression and/or secretion.

Addressing these questions will be crucial for evaluating the therapeutic potential of this compound and for fully understanding its role in the complex interplay between gut microbiota and host metabolism.

References

An In-depth Technical Guide on the Chemical Synthesis and Purification of 3-Phenylpropionylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 3-Phenylpropionylglycine, a metabolite of interest in various biological studies. The primary focus of this document is to furnish detailed methodologies for its preparation and subsequent purification to a high degree of purity, essential for research and development applications.

Chemical Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Schotten-Baumann reaction. This method involves the acylation of the amino group of glycine (B1666218) with 3-phenylpropionyl chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid generated during the reaction, which drives the equilibrium towards the formation of the amide product. The reaction is typically conducted in a biphasic system, comprising an aqueous phase containing glycine and the base, and an organic phase for the acyl chloride.

Synthesis Pathway: Schotten-Baumann Reaction

The overall reaction can be depicted as follows:

3-Phenylpropionyl chloride + Glycine → this compound + HCl

The hydrochloric acid is neutralized by a suitable base, such as sodium hydroxide (B78521).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of N-acyl glycines.

Materials:

-

Glycine

-

3-Phenylpropionyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (B109758) (CH2Cl2) or other suitable organic solvent

-

Hydrochloric acid (HCl) for workup

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of Glycine Solution: In a round-bottom flask, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath with stirring.

-

Preparation of Acyl Chloride Solution: Dissolve 3-phenylpropionyl chloride (1.0 equivalent) in an equal volume of dichloromethane.

-

Reaction: Add the 3-phenylpropionyl chloride solution dropwise to the cold glycine solution over a period of 30-60 minutes, while maintaining the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the aqueous and organic layers.

-

Wash the organic layer with 1 M HCl and then with deionized water.

-

Extract the aqueous layer with dichloromethane to recover any dissolved product.

-

Combine all organic layers and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Quantitative Data for Synthesis

| Parameter | Value/Range |

| Stoichiometry | |

| Glycine | 1.0 eq |

| 3-Phenylpropionyl chloride | 1.0 eq |

| Sodium hydroxide | 2.2 eq |

| Reaction Conditions | |

| Temperature | 0-10 °C (addition), Room Temperature (stirring) |

| Reaction Time | 3-5 hours |

| Expected Outcome | |

| Appearance of Crude Product | Off-white to pale yellow solid |

| Expected Yield (Crude) | 85-95% |

Purification of this compound

The primary method for the purification of solid organic compounds like this compound is recrystallization. The choice of an appropriate solvent system is critical for achieving high purity and recovery.

Purification Method: Recrystallization

Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal solvent will dissolve the compound completely at an elevated temperature and allow it to crystallize out upon cooling, leaving impurities dissolved in the mother liquor.

Experimental Protocol: Recrystallization of this compound

Solvent Selection: Potential solvent systems for the recrystallization of this compound include:

-

Single Solvent System: Ethanol (B145695)

-

Binary Solvent System (Solvent/Anti-solvent): Ethanol/Water or Ethyl acetate/Hexane

The optimal solvent system should be determined empirically by testing the solubility of the crude product in small amounts of various solvents.

Procedure (using Ethanol/Water as an example):

-

Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

-

Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol until the solution is clear again.

-

Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Quantitative Data for Purification

| Parameter | Value/Range |

| Recrystallization Solvent System | Ethanol/Water (or other optimized system) |

| Temperature (Dissolution) | Boiling point of the solvent system |

| Temperature (Crystallization) | Room Temperature, then 0-4 °C |

| Expected Recovery | > 80% |

| Expected Purity | > 98% (by HPLC) |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification Workflow

Caption: Workflow for the purification of this compound.

Logical Relationship of Synthesis Steps

Stability and Degradation Profile of 3-Phenylpropionylglycine in Biological Samples: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of 3-Phenylpropionylglycine (3-PPG), a key metabolite in fatty acid metabolism and a potential biomarker for certain metabolic disorders. Understanding the stability of 3-PPG in biological matrices is critical for accurate bioanalytical measurements in clinical and research settings. This document outlines experimental protocols for stability assessment and forced degradation studies, summarizes available stability data, and discusses potential degradation pathways.

Introduction to this compound

This compound is an acylglycine formed from the conjugation of 3-phenylpropionic acid with glycine.[1] It is a normal, minor metabolite of fatty acids.[1][2][3] However, elevated levels in urine can be indicative of inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1][3] Given its clinical significance, ensuring the integrity of 3-PPG in collected biological samples is paramount for reliable diagnostic and research outcomes.

Stability of this compound in Biological Samples

The stability of endogenous metabolites in biological samples is a critical pre-analytical factor that can significantly impact the reliability of quantitative analysis. While specific quantitative stability data for this compound in various biological matrices is limited, data from studies on similar acylglycines and other metabolites can provide valuable insights.

Summary of Stability Data

The following table summarizes the stability of a panel of 18 acylglycines, including this compound, in human urine under different storage conditions. This data is based on a study that developed and validated a UPLC-MS method for their quantification.[4]

| Storage Condition | Duration | Stability of this compound |

| Room Temperature | At least 5 hours | Stable |

| Autosampler (4°C) | 24 hours | Stable |

| -20°C | 7 weeks | Stable |

| Freeze/Thaw Cycles | Three cycles | Stable |

Note: While this data is specific to urine, it provides a valuable starting point for understanding the general stability of this compound. Stability in other matrices, such as plasma and serum, may differ and requires specific validation. General studies on metabolite stability suggest that long-term storage at -80°C is preferable for plasma and serum samples to minimize degradation of various metabolites, including acylcarnitines and amino acids. Multiple freeze-thaw cycles should be avoided as they can impact the concentration of various analytes.

Experimental Protocols for Stability and Degradation Studies

To ensure the reliability of this compound measurements, it is essential to perform stability and forced degradation studies. These studies help to identify optimal storage conditions and potential degradation products that might interfere with analysis.

Sample Preparation for Analysis

A validated method for the quantification of acylglycines, including this compound, in human urine and dried blood spots involves extraction and derivatization followed by UPLC-MS/MS analysis.[4][5]

Urine Sample Preparation Workflow

Workflow for urine sample preparation for 3-PPG analysis.

Dried Blood Spot (DBS) Sample Preparation Workflow

Workflow for DBS sample preparation for 3-PPG analysis.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6][7][8] These studies involve exposing the analyte to stress conditions more severe than accelerated stability testing.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

General Protocol for Forced Degradation of this compound

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat at 60°C for 48 hours (in solid state and in solution).

-

Photodegradation: Expose to light providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating LC-MS/MS method.

-

Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Logical Flow for Forced Degradation Study

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0002042) [hmdb.ca]

- 3. This compound - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. Development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmtech.com [pharmtech.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Forced Degradation Studies of Biopharmaceuticals | RSSL [rssl.com]

- 9. resolvemass.ca [resolvemass.ca]

The Gut-Brain Axis: An In-depth Technical Guide to the Role of 3-Phenylpropionylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Phenylpropionylglycine (3-PPG), a gut microbiota-derived metabolite, and its emerging role within the gut-brain axis. We delve into its metabolic origins, physiological effects, and the signaling pathways it modulates. This document synthesizes current scientific knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to serve as a valuable resource for researchers and professionals in the fields of microbiology, neuroscience, and drug development.

Introduction

The intricate communication network between the gut and the brain, known as the gut-brain axis, is a rapidly expanding area of research. Gut microbial metabolites are key players in this bidirectional signaling system, influencing host physiology, metabolism, and neurological functions. Among these metabolites, this compound (3-PPG) has garnered attention for its potential systemic effects. 3-PPG is a glycine (B1666218) conjugate of 3-phenylpropionic acid (PPA), a compound produced by the gut microbiota through the metabolism of the dietary amino acid phenylalanine[1][2]. While initially recognized as a biomarker for certain metabolic disorders, recent studies have begun to unravel its broader physiological significance, particularly in metabolic regulation and its potential influence on the gut-brain axis.

Metabolic Origin and Bioavailability

The journey of 3-PPG begins in the gut lumen with the microbial fermentation of phenylalanine, an essential amino acid obtained from dietary proteins. Gut bacteria, such as Clostridium sporogenes, metabolize phenylalanine to produce 3-phenylpropionic acid (PPA)[3]. PPA is absorbed into the host's circulation and subsequently conjugated with glycine in the liver to form 3-PPG[4][5]. This conjugation is an enzymatic process catalyzed by glycine N-acyltransferase[2][4].

The precursor, PPA, has been shown to cross the blood-brain barrier, suggesting a direct route through which gut microbial metabolism can influence the central nervous system[3]. While the direct passage of 3-PPG across the blood-brain barrier has not been extensively studied, the presence and activity of its precursor in the brain highlight a potential indirect or direct role in neurological processes.

Quantitative Data

The concentration of 3-PPG in biological fluids can be an indicator of metabolic status and gut microbial activity. While comprehensive data across all biological matrices are still emerging, established reference ranges in urine are available.

| Biological Matrix | Condition | Analyte | Concentration Range | Citation |

| Urine | Normal | This compound | ≤2.00 mg/g creatinine | [6] |

| Urine | Normal | This compound | 0 - 0.5 nmol/mg creatinine | [7] |

| Blood | Normal (Adult) | This compound | Detected but not Quantified | [1] |

| Feces | Normal | This compound | Detected but not Quantified | [1] |

Note: Quantitative data for 3-PPG in plasma and feces are not yet well-established in the literature.

Physiological Role and Signaling Pathways

Current research has identified key roles for 3-PPG and its precursor, PPA, in metabolic regulation and gut-brain signaling.

Metabolic Regulation: Inhibition of Adipogenesis

3-PPG has been shown to possess anti-adipogenic properties. In vitro studies using 3T3-L1 preadipocyte cell lines have demonstrated that 3-PPG treatment suppresses the differentiation of these cells into mature adipocytes[4]. This effect is attributed to the downregulation of the adiponectin-Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway[4]. PPARγ is a master regulator of adipogenesis, and its inhibition leads to a decrease in the expression of genes involved in fat storage.

Signaling Pathway: 3-PPG and the Adiponectin-PPARγ Pathway

Caption: 3-PPG inhibits adipocyte differentiation by suppressing the adiponectin-PPARγ signaling pathway.

Gut-Brain Axis Communication: The Role of 3-Phenylpropionic Acid (PPA)

The precursor to 3-PPG, 3-phenylpropionic acid (PPA), plays a significant role in gut-brain communication.

PPA has been identified as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a crucial role in maintaining intestinal homeostasis[8][9]. Activation of AhR by PPA in intestinal epithelial cells enhances the integrity of the gut barrier. A robust gut barrier is essential for preventing the translocation of harmful substances from the gut into the bloodstream, thereby reducing systemic inflammation and its potential impact on the brain.

Signaling Pathway: PPA and Aryl Hydrocarbon Receptor (AhR) Signaling

Caption: PPA enhances intestinal barrier function by activating the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

While PPA demonstrates beneficial effects on gut barrier function, studies in animal models suggest that excessive levels of PPA may have detrimental neurological effects. High concentrations of PPA have been shown to induce autism-like behaviors in mice, potentially through the disruption of autophagy and the activation of the MAPK/ERK signaling pathway in neurons. This disruption can lead to a reduction in dendritic spines, which are crucial for synaptic plasticity and neuronal communication.

Logical Relationship: Potential Neurological Impact of High PPA Concentrations

Caption: High concentrations of PPA may lead to impaired neuronal communication through disruption of autophagy and activation of ERK signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of 3-PPG and its effects.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of 3-PPG in biological samples. Specific parameters may require optimization based on the instrument and matrix used.

Experimental Workflow: LC-MS/MS Quantification of 3-PPG

Caption: Workflow for the quantification of this compound using LC-MS/MS.

5.1.1. Sample Preparation

-

Plasma/Serum: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., isotope-labeled 3-PPG).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

5.1.2. Liquid Chromatography (LC)

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

5.1.3. Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

3-PPG: Precursor ion (m/z) 206.1 → Product ion (m/z) 74.0

-

Note: Specific transitions should be optimized for the instrument used.

-

3T3-L1 Adipocyte Differentiation Assay

This protocol details the induction of differentiation of 3T3-L1 preadipocytes to study the anti-adipogenic effects of 3-PPG.

Experimental Workflow: 3T3-L1 Adipocyte Differentiation Assay

Caption: Workflow for the 3T3-L1 adipocyte differentiation assay to assess the effects of 3-PPG.

5.2.1. Cell Culture and Differentiation

-

Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

-

Seed cells in a 6-well plate and grow to confluence.

-

Two days post-confluence (Day 0), replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) with or without 3-PPG.

-

On Day 2, replace the medium with differentiation medium II (DMEM, 10% FBS, 10 µg/mL insulin) with or without 3-PPG.

-

From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days.

-

Mature adipocytes are typically observed between Day 8 and Day 10.

5.2.2. Analysis of Adipogenesis

-

Oil Red O Staining: To visualize lipid droplets, fix the cells with 10% formalin and stain with Oil Red O solution.

-

Quantitative Real-Time PCR (qPCR): Analyze the expression of adipogenic marker genes such as Pparg, Cebpa, and Fabp4.

-

Western Blotting: Detect the protein levels of key regulators like PPARγ and Adiponectin.

Western Blotting for PPARγ and Adiponectin

-

Lyse the differentiated 3T3-L1 cells and determine the protein concentration.

-

Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies against PPARγ (1:1000) and Adiponectin (1:1000) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

This compound and its precursor, 3-phenylpropionic acid, are important gut microbial metabolites with significant implications for host physiology. The current body of research highlights a clear role for 3-PPG in metabolic regulation, specifically in the inhibition of adipogenesis. Furthermore, the actions of its precursor, PPA, on the intestinal barrier and its potential neurological effects underscore the importance of this metabolic axis in gut-brain communication.

Future research should focus on several key areas:

-

Quantification in diverse populations: Establishing a comprehensive profile of 3-PPG concentrations in plasma and feces in both healthy individuals and those with metabolic or neurological disorders.

-

Blood-brain barrier permeability: Determining whether 3-PPG itself can cross the blood-brain barrier and exert direct effects on the central nervous system.

-

Receptor identification: Identifying specific receptors or transporters for 3-PPG to better understand its mechanism of action.

-

Therapeutic potential: Exploring the potential of modulating the gut microbiota to alter 3-PPG levels as a therapeutic strategy for metabolic and neurological conditions.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the multifaceted role of this compound in the gut-brain axis.

References

- 1. Human Metabolome Database: Showing metabocard for Phenylpropionylglycine (HMDB0000860) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Exactly the Same but Different: Promiscuity and Diversity in the Molecular Mechanisms of Action of the Aryl Hydrocarbon (Dioxin) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Western Blot Detection of Adipogenic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Nitropropionic acid induces autophagy by forming mitochondrial permeability transition pores rather than activatiing the mitochondrial fission pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. asset.library.wisc.edu [asset.library.wisc.edu]

Investigating the Impact of 3-Phenylpropionylglycine on Mitochondrial Function: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive framework for investigating the effects of 3-Phenylpropionylglycine (3-PPG) on mitochondrial function. It outlines key experimental protocols, presents hypothetical data for illustrative purposes, and visualizes experimental workflows and potential signaling pathways.

Introduction

This compound (3-PPG) is an acyl glycine (B1666218) that is normally a minor metabolite of fatty acids.[1][2][3] It is formed from the conjugation of 3-phenylpropionic acid, a product of bacterial metabolism in the gut, with glycine.[4][5] Elevated levels of 3-PPG in urine are a diagnostic marker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inborn error of metabolism that impairs mitochondrial fatty acid β-oxidation.[3][6][7] This association with a primary mitochondrial disorder strongly suggests that 3-PPG may directly impact mitochondrial function.

While the diagnostic utility of 3-PPG is established, its direct cellular and mitochondrial effects remain largely unexplored. Understanding the impact of 3-PPG on mitochondrial bioenergetics, dynamics, and redox signaling is crucial for elucidating the pathophysiology of MCAD deficiency and could unveil novel therapeutic targets. This technical guide outlines a comprehensive research plan to investigate the hypothesis that 3-PPG accumulation perturbs mitochondrial function. The proposed investigation will utilize a panel of in vitro assays to assess key parameters of mitochondrial health in a cellular model.

Proposed Experimental Workflow

The following diagram outlines the proposed experimental workflow to assess the impact of 3-PPG on mitochondrial function in a cultured cell line (e.g., HepG2 or primary hepatocytes).

Caption: Proposed experimental workflow for investigating the effects of 3-PPG on mitochondrial function.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the proposed experiments. These are for illustrative purposes to demonstrate how the quantitative data would be structured.

Table 1: Effect of 3-PPG on Mitochondrial Respiration (Oxygen Consumption Rate)

| 3-PPG Concentration (µM) | Basal Respiration (pmol O₂/min) | ATP-Linked Respiration (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (%) |

| 0 (Control) | 150 ± 12 | 110 ± 9 | 300 ± 25 | 100 ± 8 |

| 10 | 145 ± 11 | 105 ± 8 | 280 ± 22 | 93 ± 7 |

| 50 | 120 ± 10 | 85 ± 7 | 220 ± 18 | 73 ± 6 |

| 100 | 95 ± 8 | 60 ± 5 | 150 ± 12 | 50 ± 4 |

Table 2: Effect of 3-PPG on Mitochondrial Membrane Potential (ΔΨm) and ROS Production

| 3-PPG Concentration (µM) | ΔΨm (TMRM Fluorescence Intensity) | Mitochondrial ROS (MitoSOX Red Fluorescence) |

| 0 (Control) | 100 ± 8 | 100 ± 9 |

| 10 | 95 ± 7 | 115 ± 10 |

| 50 | 75 ± 6 | 180 ± 15 |

| 100 | 50 ± 4 | 250 ± 21 |

Table 3: Effect of 3-PPG on Cellular ATP Levels

| 3-PPG Concentration (µM) | Cellular ATP Levels (nmol/mg protein) |

| 0 (Control) | 30 ± 2.5 |

| 10 | 28 ± 2.2 |

| 50 | 22 ± 1.8 |

| 100 | 15 ± 1.2 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: HepG2 cells (human liver carcinoma cell line) will be used as they are a relevant model for studying hepatic metabolism.

-

Culture Conditions: Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells will be seeded in appropriate culture plates (e.g., 96-well plates for most assays). Once confluent, the culture medium will be replaced with fresh medium containing this compound at final concentrations of 0, 10, 50, and 100 µM. Cells will be incubated for 24 hours prior to analysis.

Measurement of Oxygen Consumption Rate (OCR)

Mitochondrial respiration will be assessed using a Seahorse XF Analyzer.[8]

-

Plate Seeding: HepG2 cells are seeded in a Seahorse XF cell culture microplate.

-

3-PPG Treatment: Cells are treated with 3-PPG as described in 4.1.

-

Assay Preparation: Prior to the assay, the culture medium is replaced with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and the cells are incubated in a non-CO₂ incubator for 1 hour.

-

Mitochondrial Stress Test: A mitochondrial stress test is performed by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples ATP synthesis from the electron transport chain, inducing maximal respiration), and a mixture of rotenone (B1679576) and antimycin A (complex I and III inhibitors, respectively, to shut down mitochondrial respiration).

-

Data Acquisition: OCR is measured in real-time. Basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity are calculated from the OCR measurements.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential will be measured using the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM).[9][10]

-

Cell Preparation: Cells are cultured and treated with 3-PPG in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: After treatment, the medium is removed, and cells are incubated with medium containing 100 nM TMRM for 30 minutes at 37°C.

-

Fluorescence Measurement: The cells are washed with phosphate-buffered saline (PBS). The fluorescence intensity is then measured using a fluorescence microplate reader with an excitation wavelength of ~548 nm and an emission wavelength of ~573 nm. A decrease in TMRM fluorescence indicates mitochondrial depolarization.[10]

Detection of Mitochondrial Reactive Oxygen Species (ROS)

Mitochondrial superoxide (B77818) production will be measured using the MitoSOX Red fluorescent probe.[11]

-

Cell Preparation: Cells are cultured and treated with 3-PPG in a 96-well black-walled, clear-bottom plate.

-

Probe Loading: After treatment, the medium is removed, and cells are incubated with 5 µM MitoSOX Red in Hanks' Balanced Salt Solution (HBSS) for 10 minutes at 37°C, protected from light.

-

Fluorescence Measurement: The cells are washed with warm HBSS. The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm. An increase in fluorescence indicates higher levels of mitochondrial superoxide.

Quantification of Cellular ATP Levels

Total cellular ATP will be quantified using a luciferin-luciferase-based bioluminescence assay.[12][13]

-

Cell Lysis: After treatment with 3-PPG, cells in a 96-well plate are washed with PBS and then lysed using a suitable lysis buffer provided with the ATP assay kit.

-

Bioluminescence Reaction: An aliquot of the cell lysate is mixed with the luciferase reagent. The ATP in the sample drives the luciferin-luciferase reaction, which produces light.

-

Luminescence Measurement: The luminescence is measured using a luminometer. The light output is directly proportional to the ATP concentration.

-

Normalization: ATP concentrations are normalized to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

Proposed Signaling Pathway for 3-PPG-Induced Mitochondrial Dysfunction

The accumulation of 3-PPG, as seen in MCAD deficiency, suggests an overload of the fatty acid oxidation pathway. This could lead to a series of downstream effects on mitochondrial function. The following diagram illustrates a hypothetical signaling pathway through which 3-PPG might induce mitochondrial dysfunction.

Caption: Hypothetical signaling pathway of 3-PPG-induced mitochondrial dysfunction.

This proposed pathway postulates that elevated 3-PPG levels may directly or indirectly inhibit components of the electron transport chain. This inhibition would lead to an increase in electron leakage and subsequent production of reactive oxygen species (ROS), as well as a decrease in the mitochondrial membrane potential.[14][15] The compromised membrane potential would, in turn, reduce ATP synthesis.[16] The combination of increased oxidative stress and depleted cellular energy could ultimately trigger apoptotic cell death.[17]

Conclusion

This technical guide provides a robust framework for the systematic investigation of the effects of this compound on mitochondrial function. The proposed experiments will generate quantitative data on key mitochondrial parameters, which will either support or refute the hypothesis that 3-PPG is a mitochondrial toxin. The findings from this research will be critical for understanding the molecular mechanisms underlying the pathology of MCAD deficiency and may inform the development of novel therapeutic strategies for this and other related metabolic disorders. Furthermore, given that 3-PPG is a gut microbiota metabolite, this research could have broader implications for understanding the influence of the gut-microbiome-host axis on metabolic health.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0002042) [hmdb.ca]

- 2. N-(3-Phenylpropionyl)glycine | TargetMol [targetmol.com]

- 3. Human Metabolome Database: Showing metabocard for Phenylpropionylglycine (HMDB0000860) [hmdb.ca]

- 4. This compound | Rupa Health [rupahealth.com]

- 5. Limitations of this compound in early screening for medium-chain acyl-coenzyme A dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochondrial Metabolic Function Assessed In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assays for Mitochondria Function | Thermo Fisher Scientific - AE [thermofisher.com]

- 10. Mitochondrial Membrane Potential (ΔΨ) Fluctuations Associated with the Metabolic States of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. signosisinc.com [signosisinc.com]

- 13. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]

- 14. Mitochondrial reactive oxygen species regulate cellular signaling and dictate biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Endogenous Production of 3-Phenylpropionylglycine in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous production of 3-Phenylpropionylglycine (3-PPG) in mammals. It details the biosynthetic pathway, which involves a crucial interplay between the gut microbiota and host metabolism, the enzymes responsible for its formation, and its physiological and pathological significance. This document summarizes quantitative data, provides detailed experimental protocols for its analysis, and includes visualizations of the key pathways and workflows to support further research and drug development efforts targeting this unique metabolite.

Introduction

This compound (3-PPG) is an acylglycine metabolite that has garnered increasing interest due to its role as a biomarker for certain inborn errors of metabolism and its potential involvement in metabolic regulation. It is formed through the conjugation of 3-phenylpropionic acid (3-PPA) with glycine (B1666218).[1][2] The endogenous production of 3-PPG is a fascinating example of host-microbiome co-metabolism, where the precursor molecule, 3-PPA, is primarily generated by the gut microbiota from the dietary amino acid phenylalanine.[3][4] This guide will delve into the technical details of 3-PPG's origins, its biochemical synthesis, and its biological implications.

Biosynthesis of this compound

The formation of 3-PPG is a two-stage process that spans the gut microbiome and the host's mitochondrial matrix.

Stage 1: Microbial Production of 3-Phenylpropionic Acid (3-PPA)

The journey to 3-PPG begins in the mammalian gut, where anaerobic bacteria metabolize dietary phenylalanine. A key enzymatic step is the deamination of phenylalanine to cinnamic acid, which is then further reduced to 3-PPA.[5] Several bacterial species, notably from the genera Clostridium and Bacteroides, have been identified as producers of 3-PPA.[5]

Stage 2: Host-Mediated Glycine Conjugation

Following its production in the gut, 3-PPA is absorbed into the host's circulation and transported to the liver and other tissues. Within the mitochondrial matrix, 3-PPA is first activated to its coenzyme A (CoA) thioester, 3-phenylpropionyl-CoA. This activation is a prerequisite for the final step: the conjugation of the 3-phenylpropionyl group to the amino acid glycine. This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT) , resulting in the formation of 3-PPG and the release of CoA.[2][6]

Quantitative Data

The concentration of 3-PPG in biological fluids is a critical parameter for both research and clinical diagnostics. Below is a summary of reported concentrations in human urine and plasma.

| Analyte | Matrix | Condition | Concentration Range | Reference |

| This compound | Urine | Healthy Adult | ≤2.00 mg/g Creatinine | [1] |

| Healthy Adult | 0 - 0.5 nmol/mg Creatinine | [4] | ||

| Urine | MCAD Deficiency | Significantly elevated | [3][7] | |

| Glycine | Plasma | Healthy Adult (Male) | 211 µM (95% CI: 193-230) | [8] |

| Healthy Adult (Female) | 248 µM (95% CI: 225-271) | [8] |

Physiological and Pathological Significance

Biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency